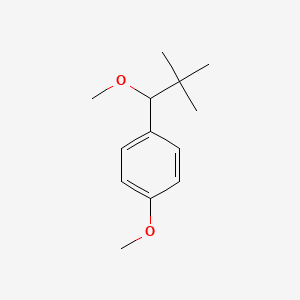
1-Methoxy-4-(1-methoxy-2,2-dimethylpropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-(1-methoxy-2,2-dimethylpropyl)benzene is an organic compound characterized by a benzene ring substituted with a methoxy group and a 1-methoxy-2,2-dimethylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-(1-methoxy-2,2-dimethylpropyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, followed by purification and final synthesis steps. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-4-(1-methoxy-2,2-dimethylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield methoxybenzoic acid, while substitution reactions can produce halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-(1-methoxy-2,2-dimethylpropyl)benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Methoxy-4-(1-methoxy-2,2-dimethylpropyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and activity. Pathways involved may include modulation of oxidative stress and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-4-methylbenzene: Similar structure but with a methyl group instead of the 1-methoxy-2,2-dimethylpropyl group.
1-Methoxy-4-(2-methoxyethoxy)benzene: Contains an additional ethoxy group, leading to different chemical properties and reactivity.
Uniqueness: 1-Methoxy-4-(1-methoxy-2,2-dimethylpropyl)benzene is unique due to the presence of the bulky 1-methoxy-2,2-dimethylpropyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
177941-34-3 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
1-methoxy-4-(1-methoxy-2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C13H20O2/c1-13(2,3)12(15-5)10-6-8-11(14-4)9-7-10/h6-9,12H,1-5H3 |
InChI-Schlüssel |
RWTUCSQCWWSYMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C1=CC=C(C=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [3-(2-propenyl)-1-octynyl]-](/img/structure/B14254753.png)
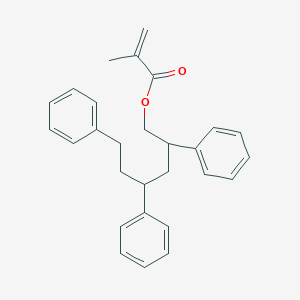
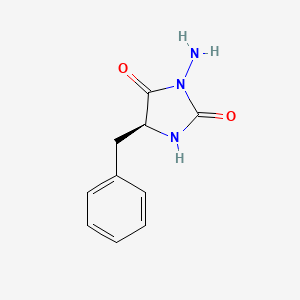
![7,8-dichloro-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B14254768.png)
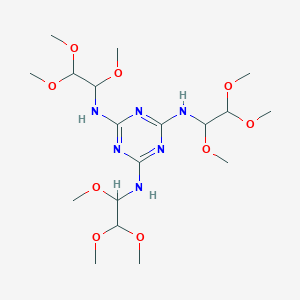
![N-[(Pyridin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14254772.png)
![9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole](/img/structure/B14254775.png)
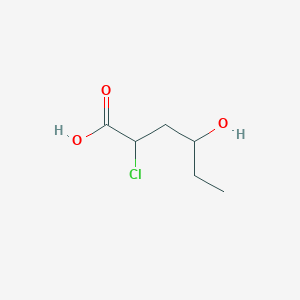


![4-Chloro-N-(4-chlorophenyl)-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14254797.png)
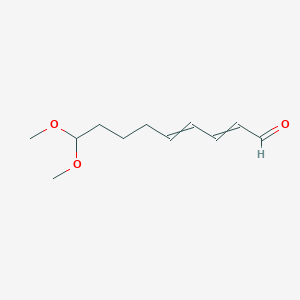
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide](/img/structure/B14254812.png)
![[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14254815.png)
